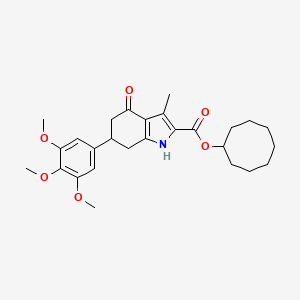![molecular formula C30H43NO2 B4598523 N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-2-phenylcyclopropanecarboxamide](/img/structure/B4598523.png)
N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-2-phenylcyclopropanecarboxamide
説明
N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-2-phenylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C30H43NO2 and its molecular weight is 449.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.329379614 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Bioactivities and Environmental Presence
- Natural Sources and Bioactivities : Compounds structurally related to N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-2-phenylcyclopropanecarboxamide, such as 2,4-Di-tert-butylphenol and its analogs, are studied for their occurrence in various organisms and their bioactivities. These compounds are found in a wide range of species and exhibit potent toxicity against almost all tested organisms. The bioactivities of these compounds are of significant interest due to their widespread presence in the environment and potential effects on human health and ecosystems (Zhao et al., 2020).
Human Exposure and Health Impacts
Exposure to Environmental Pollutants : Research has highlighted concerns regarding human exposure to environmental pollutants, including compounds like BPA and its derivatives, which are found in plastics and act as endocrine disruptors. These studies are critical in understanding the potential health risks associated with chronic exposure to such compounds, providing a basis for evaluating related substances (Lagos-Cabré & Moreno, 2012).
Occupational Exposure Concerns : Occupational exposure to BPA, a compound with structural similarities, has been studied to assess the risk to workers in industries where such chemicals are prevalent. The findings from these studies indicate significantly higher levels of BPA in occupationally exposed individuals than in the general population, underscoring the importance of assessing exposure risks for related compounds (Ribeiro et al., 2017).
特性
IUPAC Name |
N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-2-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43NO2/c1-7-29(3,4)23-16-17-27(26(20-23)30(5,6)8-2)33-19-13-12-18-31-28(32)25-21-24(25)22-14-10-9-11-15-22/h9-11,14-17,20,24-25H,7-8,12-13,18-19,21H2,1-6H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYQKMQXNMCKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2CC2C3=CC=CC=C3)C(C)(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-N-(2,3-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4598444.png)
amino]-N-(2-iodophenyl)butanamide](/img/structure/B4598455.png)
![N-(4-{[(3-phenylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4598456.png)

![methyl 4-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4598465.png)
![N-(2-furylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4598473.png)
![1-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B4598479.png)
![N-(2-fluorophenyl)-N'-(5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4598487.png)

![11-(3-chlorophenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4598491.png)
![2-(butylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4598493.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-N'-cyclohexylurea](/img/structure/B4598501.png)

